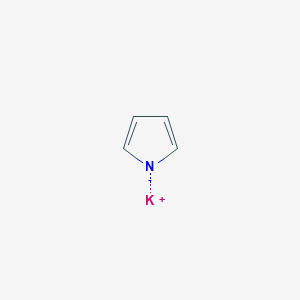

1H-Pyrrole, potassium salt

Description

Properties

IUPAC Name |

potassium;pyrrol-1-ide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N.K/c1-2-4-5-3-1;/h1-4H;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWIWIWKNPYGWLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[N-]C=C1.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4KN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

105.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16199-06-7 | |

| Record name | 1H-pyrrole, potassium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.646 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Pyrrole, potassium salt can be synthesized through several methods. One common approach involves the reaction of pyrrole with potassium hydroxide. This reaction typically occurs in an aqueous solution, where pyrrole is deprotonated by potassium hydroxide to form the potassium salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to remove impurities.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrole, potassium salt undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form pyrrole-2-carboxylic acid.

Reduction: Reduction reactions can convert it into different substituted pyrroles.

Substitution: It readily undergoes electrophilic substitution reactions at the α-position (C2 or C5) due to the stability of the protonated intermediate.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine, chlorine, and nitrating agents are commonly employed.

Major Products:

Oxidation: Pyrrole-2-carboxylic acid.

Reduction: Various substituted pyrroles.

Substitution: Halogenated pyrroles, nitropyrroles, etc.

Scientific Research Applications

Pharmaceutical Applications

1H-Pyrrole, potassium salt plays a significant role in the pharmaceutical industry. Its derivatives are often utilized in drug development due to their biological activity.

Case Studies

-

Anticancer Agents :

- Compounds derived from pyrrole, including this compound, have been studied for their potential as anticancer agents. For instance, sunitinib, a receptor tyrosine kinase inhibitor used in cancer treatment, contains a pyrrole moiety. Research indicates that modifications to the pyrrole structure can enhance its efficacy against renal cell carcinoma and gastrointestinal stromal tumors .

- Anti-inflammatory Drugs :

Material Science Applications

This compound is also significant in materials science, particularly in the synthesis of conducting polymers.

Conducting Polymers

- Polypyrrole Synthesis :

- The compound can be polymerized to form polypyrrole, which exhibits excellent electrical conductivity. This property is exploited in various applications such as sensors, batteries, and supercapacitors. The polymerization process typically involves oxidative polymerization where the potassium salt acts as a dopant to enhance conductivity .

Agricultural Applications

Research has indicated potential uses of 1H-pyrrole derivatives in agriculture as biopesticides and herbicides. The nitrogen-containing heterocyclic compounds show promise in pest control due to their biological activity against various pests.

Environmental Impact

While this compound has beneficial applications, it is essential to consider its environmental impact. It is classified as very toxic to aquatic life . Therefore, careful handling and disposal are necessary to mitigate potential ecological risks.

Summary of Applications

| Application Area | Specific Use Cases | Notable Compounds |

|---|---|---|

| Pharmaceutical | Anticancer agents (e.g., sunitinib) | Sunitinib, Ketorolac |

| Material Science | Conducting polymers (e.g., polypyrrole) | Polypyrrole |

| Agricultural | Biopesticides and herbicides | Various pyrrole derivatives |

| Environmental Impact | Toxicity concerns related to aquatic life | N/A |

Mechanism of Action

The mechanism of action of 1H-pyrrole, potassium salt involves its ability to participate in various chemical reactions due to the presence of the nitrogen atom in the pyrrole ring. This nitrogen atom can act as a nucleophile, facilitating reactions with electrophiles. The compound’s reactivity is influenced by the stability of the intermediate formed during these reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table compares 1H-pyrrole, potassium salt with derivatives differing in substituents, counterions, or ring modifications:

Key Observations :

- Counterion Effects : The potassium salt’s ionic nature contrasts with neutral alkyl-substituted pyrroles, impacting solubility and reactivity. For example, sodium sulfonate derivatives (e.g., sodium 1H-pyrrole-3-sulfonate ) exhibit higher aqueous solubility due to the polar sulfonate group .

- Substituent Influence : Alkyl groups (e.g., methyl, ethyl, hexyl) increase hydrophobicity, as seen in calculated logP values (e.g., 1.7 for 2,5-dimethyl-pyrrole vs. -2.44 for the potassium salt) .

Physical and Chemical Properties

Thermal Stability and Volatility

- This compound: Limited thermal stability data, but ionic salts generally decompose at high temperatures rather than volatilize.

- Alkyl-Substituted Pyrroles : Higher volatility; for example, 2,5-dimethyl-pyrrole has a boiling point of ~447 K (calculated), suitable for gas-phase reactions .

Reactivity

- Deprotonated vs. Neutral Pyrroles : The potassium salt’s deprotonated nitrogen enhances nucleophilic attack, enabling reactions with electrophiles (e.g., alkyl halides) . Neutral pyrroles (e.g., 2-hexyl-pyrrole ) require acidic catalysts for electrophilic substitution .

- Sulfonate Derivatives : The sulfonate group in sodium 1H-pyrrole-3-sulfonate directs electrophiles to the α-position of the pyrrole ring, altering regioselectivity .

Materials Science

Research Findings and Trends

- Aroma Biochemistry : Pyrrole derivatives, including 1H-pyrrole , correlate with 2AP in rice, suggesting shared biosynthetic pathways .

- Synthetic Methodologies : High-yield routes for 2-hexyl-pyrrole (up to 88% yield) highlight advances in alkylation strategies .

- Environmental Impact : Halogenated pyrroles (e.g., brominated derivatives) are emerging as environmental contaminants, necessitating advanced detection methods .

Biological Activity

1H-Pyrrole, a five-membered heterocyclic compound, has garnered attention in medicinal chemistry due to its diverse biological activities. The potassium salt form of pyrrole enhances its solubility and bioavailability, making it a subject of interest in various therapeutic applications. This article explores the biological activity of 1H-Pyrrole, potassium salt, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

1H-Pyrrole is characterized by the molecular formula , featuring a nitrogen atom within its aromatic ring. The potassium salt form typically involves the substitution of a hydrogen ion with a potassium ion, which can alter its physicochemical properties such as solubility and stability.

The biological activity of 1H-Pyrrole and its salts can be attributed to several mechanisms:

- Inhibition of Protein Kinases : Research indicates that pyrrole derivatives can inhibit various protein kinases involved in cancer progression. For instance, certain pyrrole compounds have demonstrated significant inhibitory effects on receptor tyrosine kinases (RTKs) and other kinases associated with tumor growth and metastasis .

- Antiviral Activity : Some studies have shown that pyrrole derivatives exhibit antiviral properties by disrupting viral replication processes. For example, specific pyrrole compounds have been noted for their ability to inhibit HIV-1 integrase activity, thereby preventing viral proliferation .

- Proton Pump Inhibition : Pyrrole compounds have also been identified as potassium-competitive acid blockers (P-CABs), effectively inhibiting proton pump activity in gastric parietal cells. This property is particularly beneficial for treating conditions related to excessive gastric acid secretion .

Table 1: Summary of Biological Activities of 1H-Pyrrole Derivatives

Case Study: Anticancer Activity

A notable study evaluated the antiproliferative effects of a series of 1H-pyrrolo[2,3-b]pyridine derivatives against breast cancer cell lines. Among these, compound 4h exhibited potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM. It effectively reduced cell proliferation and induced apoptosis in 4T1 breast cancer cells while also inhibiting their migration and invasion capabilities .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1H-Pyrrole, potassium salt in academic laboratories?

- Methodological Answer : The potassium salt of 1H-pyrrole is typically synthesized via deprotonation of pyrrole using a strong base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃). For example, in ether solutions, potassium ions (K⁺) can cluster with pyrrole molecules to form the salt, as evidenced by gas-phase ion clustering studies . Undergraduate-level syntheses, such as the Clauson-Kass method, often employ commercially available reagents and straightforward protocols to introduce functional groups (e.g., aldehydes or allenyl groups) to the pyrrole backbone, which can later be converted to salts .

Q. How is the stability of this compound assessed in aqueous or ethanolic solutions?

- Methodological Answer : Stability studies often involve monitoring ionic interactions using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR). For instance, ion clustering data from NIST reveal that K⁺ forms stable adducts with pyrrole in the gas phase, suggesting similar behavior in solution . In ethanolic KOH solutions, pH stability can be adjusted using phosphate buffers (e.g., 1M KPO₄ at pH 6.0), with protocols emphasizing precise mixing of KH₂PO₄ and K₂HPO₄ salts to avoid decomposition .

Q. What spectroscopic methods are used to characterize this compound and its derivatives?

- Methodological Answer :

- ¹H/¹³C NMR : Proton signals for the pyrrole ring (δ 5.5–7.0 ppm) and shifts due to potassium coordination are key indicators .

- IR Spectroscopy : Stretching frequencies for N–K bonds (~400–500 cm⁻¹) and aromatic C–H vibrations (~3100 cm⁻¹) are diagnostic .

- Mass Spectrometry : Clustering reactions (e.g., [K⁺•C₅H₇N]) are detectable via electrospray ionization (ESI-MS), corroborating gas-phase stability .

Advanced Research Questions

Q. How can density-functional theory (DFT) clarify the electronic structure of this compound?

- Methodological Answer : Hybrid DFT functionals (e.g., B3LYP) incorporating exact exchange terms are critical for modeling the electron density of pyrrole salts. These methods predict thermochemical properties (e.g., ionization potentials, bond dissociation energies) with <3 kcal/mol deviation from experimental data, enabling insights into charge distribution and reactivity . Computational validation of SMILES representations (e.g.,

[nH]1cccc1for pyrrole) further aids in simulating potassium coordination .

Q. What mechanistic challenges arise when synthesizing pyrrole-fused heterocycles from this compound?

- Methodological Answer : Introducing substituents (e.g., allenyl or sulfonyl groups) requires careful optimization of reaction conditions. For example, chloranil-mediated oxidations in xylene (~30 hours) are used to form pyrazole- or isoxazole-fused derivatives, but side reactions (e.g., over-oxidation) necessitate rigorous purification via recrystallization or column chromatography . Contradictions in yield or selectivity between studies often stem from variations in base strength (KOH vs. NaOH) or solvent polarity .

Q. How can researchers resolve discrepancies in reported pKa values for pyrrole salts?

- Methodological Answer : Pyrrole’s weak acidity (pKa ~17) complicates salt formation, as competing protonation equilibria may arise. Methodological rigor includes:

- Titration Studies : Using ethanolic KOH to avoid water interference .

- Computational Validation : Comparing DFT-derived pKa values with experimental data to identify outliers .

- Cross-Study Triangulation : Replicating protocols (e.g., NIST ion clustering) to verify consistency in ionic interaction strengths .

Key Recommendations for Researchers

- Experimental Design : Prioritize hybrid DFT models for predicting reactivity and validating spectroscopic data .

- Data Contradictions : Cross-reference ion clustering (NIST) and synthetic protocols (e.g., chloranil oxidation) to resolve inconsistencies .

- Safety Protocols : Use ethanolic KOH in fume hoods due to pyrrole’s volatility and potassium’s hygroscopicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.